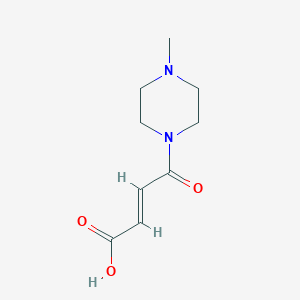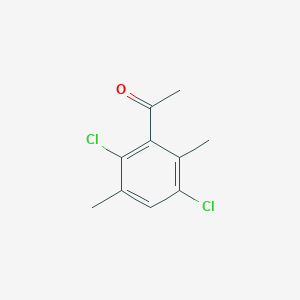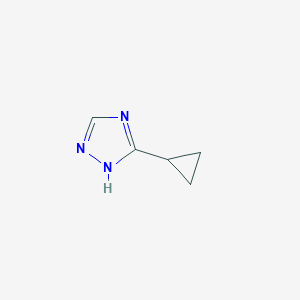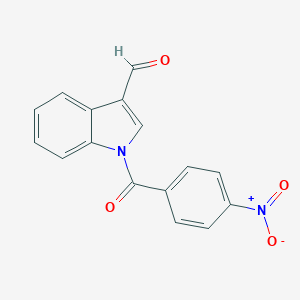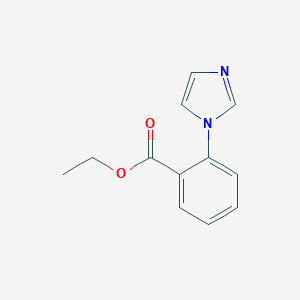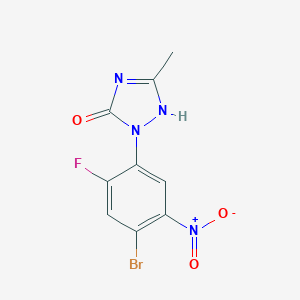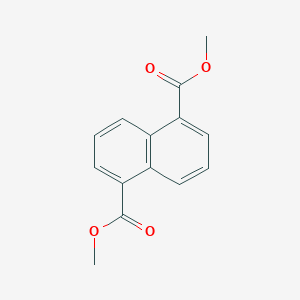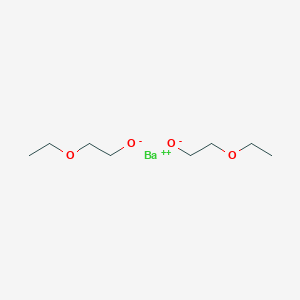![molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9](/img/structure/B170257.png)
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
概要
説明
“Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by its IUPAC name "methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate" .
Synthesis Analysis
There are several methods for synthesizing this compound. One approach involves a catalyst-free, mild one-pot, multicomponent synthetic strategy . Another method involves a chemoenzymatic strategy in six steps . A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has also been described .Molecular Structure Analysis
The planar structure of the benzimidazole ring in this compound enables π-π stacking and π-π T-shaped interactions . The presence of the NH group could serve as a hydrogen bond donor as well as an acceptor site .Chemical Reactions Analysis
The cyclization reaction was successful for substrates with varying ring sizes at the right hand side of the scaffold . The size and nature of the ring at the right hand side of the molecule had little influence on the reaction outcome .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 47.6 Ų . The compound’s exact mass and monoisotopic mass are both 193.07389321 g/mol .科学的研究の応用
Methods of Application
Results: Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxic effects on certain cancer cell lines .
Pharmacology
Methods of Application
Results: Findings suggest that some derivatives may have favorable profiles for further drug development .
Biochemistry
Methods of Application
Results: The compound has been found to interact with specific targets, influencing signaling pathways involved in disease processes .
Materials Science
Methods of Application
Results: Some materials derived from this compound exhibit unique electrical or optical properties useful for device fabrication .
Chemistry
Methods of Application
Results: The versatility of the compound allows for the generation of a diverse array of molecules with tailored properties .
Biology
Methods of Application
Results: Certain derivatives have shown activity in modulating biological pathways, offering insights into potential treatments for various diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | |
CAS RN |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
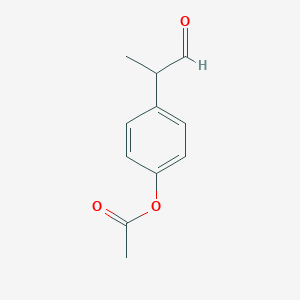
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
